

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine crystal structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

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An In-Depth Technical Guide to the Structural Landscape of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine** and its Progenitor, 5-bromo-1H-pyrrolo[2,3-b]pyridine

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive analysis of the structural characteristics of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**, a key intermediate in the synthesis of various pharmacologically active molecules. While a definitive single-crystal X-ray structure for **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine** is not publicly available, this guide leverages the detailed crystallographic data of the closely related precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine, to infer and discuss the anticipated structural features. The guide will delve into the synthesis, spectroscopic characterization, and the profound impact of the bromo and methyl substituents on the electronic and steric properties of the pyrrolo[2,3-b]pyridine core.

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution introduces a hydrogen bond acceptor site and alters the electronic distribution of the ring system, often leading to enhanced binding

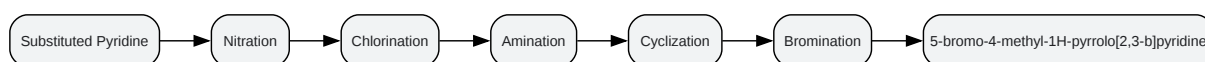
affinity and selectivity for various biological targets. The versatility of this scaffold has made it a cornerstone in the development of treatments for a range of diseases, particularly in oncology.

Synthesis and Spectroscopic Characterization

The synthesis of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine** can be achieved through multi-step synthetic routes, often starting from substituted pyridines. While specific protocols for this exact molecule are proprietary or embedded within broader patent literature, general synthetic strategies involve the construction of the pyrrole ring onto a pre-functionalized pyridine core.

General Synthetic Approach:

A plausible synthetic route, adapted from related literature, is outlined below. This multi-step process highlights the key transformations required to assemble the target molecule.



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Caption: Generalized synthetic workflow for **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**.

Spectroscopic data is essential for the unambiguous identification and characterization of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**.

Spectroscopic Data	Description
¹ H NMR	The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the methyl group.
¹³ C NMR	The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Mass Spectrometry	High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. [1]
Infrared (IR) Spectroscopy	The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as fingerprint region absorptions unique to the substituted pyrrolo[2,3-b]pyridine core.

Crystal Structure Analysis: Insights from 5-bromo-1H-pyrrolo[2,3-b]pyridine

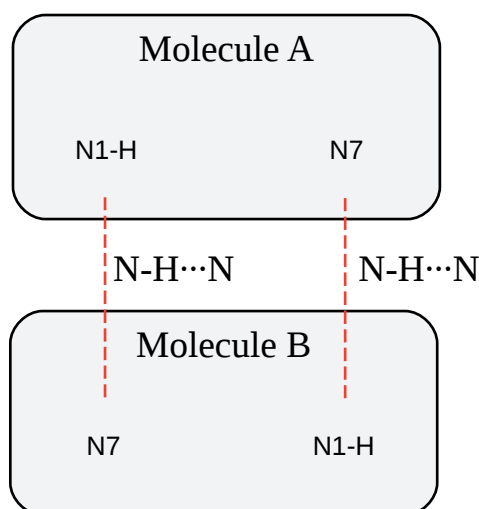
While the crystal structure of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine** has not been reported, a detailed analysis of the unsubstituted analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides a robust model for understanding its solid-state behavior. The crystallographic data for 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals a planar molecule with specific intermolecular interactions that dictate its crystal packing.[\[2\]](#)[\[3\]](#)

Crystallographic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine:[\[3\]](#)

Parameter	Value
Chemical Formula	C ₇ H ₅ BrN ₂
Molecular Weight	197.04 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 8.9082(4) Å, b = 13.3632(6) Å, c = 5.8330(3) Å
	β = 103.403(5)°
Volume	675.47(6) Å ³
Z	4

Key Structural Features:

- **Planarity:** The fused pyridine and pyrrole rings form an essentially planar aza-indole skeleton.^{[2][3]}
- **Hydrogen Bonding:** In the crystal lattice, molecules of 5-bromo-1H-pyrrolo[2,3-b]pyridine form inversion dimers through N-H⋯N hydrogen bonds between the pyrrole nitrogen of one molecule and the pyridine nitrogen of a neighboring molecule.^{[2][3]} This is a characteristic interaction for 7-azaindole derivatives.



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Caption: Dimer formation via N-H...N hydrogen bonds in 7-azaindoles.

The Influence of the 4-Methyl Group

The introduction of a methyl group at the 4-position of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core is expected to have several significant effects on the molecule's properties:

- **Steric Hindrance:** The methyl group will introduce steric bulk in the vicinity of the pyridine nitrogen and the 5-bromo substituent. This could influence the planarity of the molecule and potentially alter the crystal packing by disrupting the hydrogen bonding network observed in the unsubstituted analog.
- **Electronic Effects:** The methyl group is a weak electron-donating group, which will slightly increase the electron density of the pyridine ring. This can modulate the reactivity and the hydrogen bond accepting ability of the pyridine nitrogen.
- **Solubility:** The addition of the nonpolar methyl group may decrease the aqueous solubility of the compound while increasing its solubility in organic solvents.

Applications in Drug Discovery

Substituted 1H-pyrrolo[2,3-b]pyridines are of great interest in drug development. The 5-bromo-4-methyl derivative serves as a versatile intermediate for introducing further diversity through

cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the bromine-bearing position. This allows for the synthesis of libraries of compounds for screening against various biological targets, including protein kinases.

Conclusion

This technical guide has provided a detailed overview of the structural and chemical properties of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**. While the definitive crystal structure of this specific compound remains to be determined, the analysis of its parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, offers valuable insights into its likely solid-state behavior. The interplay of the bromo and methyl substituents on the 7-azaindole core highlights the subtle yet significant modifications that can be engineered into this important scaffold to fine-tune its properties for applications in medicinal chemistry. Further research, including the successful crystallization and X-ray diffraction analysis of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**, would be invaluable in confirming the structural hypotheses presented in this guide.

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- To cite this document: BenchChem. [5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine crystal structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519350#5-bromo-4-methyl-1h-pyrrolo-2-3-b-pyridine-crystal-structure]

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